1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-1-3-7(4-2-6)15-5-13-8(16)14-15/h1-5H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGYZOFPWJPXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form 4-(trifluoromethyl)phenylhydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Trends
Substituent Effects: Electron-withdrawing groups (–CF₃, –Cl) improve metabolic stability and target binding . Alkyl and sulfonyl groups (e.g., –SO₂CH₃) modulate lipophilicity and pharmacokinetics .
Biological Activity: Compounds with chlorophenoxy (e.g., mefentrifluconazole) or fluorinated aryl groups exhibit strong antifungal properties due to enhanced interactions with fungal cytochrome P450 enzymes . Thiol-containing triazoles (e.g., 4,5-disubstituted-4H-1,2,4-triazole-3-thiols) show broader antimicrobial activity, suggesting the hydroxyl group in the target compound may reduce thiol-mediated reactivity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to other triazoles, such as cyclization of thiosemicarbazides or nucleophilic substitution . However, the hydroxyl group may require protective strategies during synthesis .
Physicochemical Properties
| Property | Target Compound | Mefentrifluconazole | Bitertanol |
|---|---|---|---|
| Molecular Weight | 237.16 g/mol | 415.77 g/mol | 293.33 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~4.5 (high lipophilicity) | ~3.8 |
| Hydrogen Bond Donors | 1 (–OH) | 1 (–OH) | 1 (–OH) |
| Key Functional Groups | –CF₃, –OH | –CF₃, –Cl, –O– | –F, –O–, branched alkyl |
Research Implications
- Target Compound: The hydroxyl group’s role in bioactivity warrants investigation.
- Agricultural Applications : Fluorinated triazoles like mefentrifluconazole set a benchmark for antifungal design; the target compound’s –CF₃ group positions it as a candidate for derivatization toward agrochemicals .
- SAR Insights : Substituents at the triazole 3-position critically influence target selectivity. Hydroxyl groups may favor polar interactions, while propynyloxy or methylsulfonyl groups enhance hydrophobic binding .
Biological Activity
1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol is a triazole compound that has garnered attention for its potential biological activities, particularly in antifungal and antiparasitic applications. This article reviews the available research on its biological activity, synthesizing findings from various studies.
The chemical formula of this compound is C9H6F3N3O, with a molecular weight of 229.16 g/mol. Its structure includes a triazole ring substituted with a trifluoromethyl group, which significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F3N3O |
| Molecular Weight | 229.16 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
| Appearance | Powder |
Antifungal Activity
Research indicates that compounds related to this compound exhibit significant antifungal properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
In a comparative study of fluconazole analogs, it was found that certain triazole derivatives exhibited lower minimum inhibitory concentrations (MICs) against C. albicans, suggesting enhanced potency compared to traditional antifungals . The effective dose parameters for these compounds were significantly lower than those for fluconazole, indicating their potential as more effective antifungal agents .
Antiparasitic Activity
The compound also shows promise in antiparasitic applications. In vitro studies have reported that triazole derivatives possess activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study highlighted that a related compound demonstrated an MIC of 0.033 μg/mL against T. cruzi, which is significantly lower than that observed for established treatments like benznidazole .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often linked to their structural features. Modifications at various positions on the triazole ring can lead to enhanced activity or selectivity against specific pathogens. For example, the presence of a trifluoromethyl group has been associated with increased lipophilicity and improved membrane penetration, which are crucial for biological efficacy .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:
- Antifungal Efficacy : A murine model was used to assess the antifungal activity of various triazole derivatives against systemic fungal infections. The study found that compounds with higher fluorination exhibited superior efficacy and lower toxicity profiles compared to standard treatments like fluconazole .
- Antiparasitic Testing : In vivo tests demonstrated that certain derivatives reduced parasitic loads significantly in infected mice models over a treatment period of ten days. The observed reduction in parasitic index was notable at doses as low as 15 mg/kg/day .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol and its analogs?
The synthesis of triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, 1,2,4-triazole scaffolds can be synthesized via cyclization of hydrazine derivatives with nitriles or through functionalization of pre-formed triazole rings. Structural confirmation typically employs NMR, NMR, and LC-MS to verify regioselectivity and purity . Modifications to the trifluoromethylphenyl group may require palladium-catalyzed cross-coupling reactions or electrophilic aromatic substitution under controlled conditions.
Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, stereochemistry, and intermolecular interactions. For instance, studies on similar triazoles (e.g., 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one) revealed deviations in dihedral angles between the triazole and aryl rings, impacting molecular packing and stability . SHELX programs are widely used for refinement, particularly for small molecules, due to their robustness in handling high-resolution data and twinning effects .
Q. What spectroscopic techniques are essential for characterizing its purity and stability?
- NMR Spectroscopy : and NMR identify substituent patterns and confirm regiochemistry.
- IR Spectroscopy : Detects functional groups like hydroxyl (-OH) and trifluoromethyl (-CF) stretches.
- LC-MS/HPLC : Validates molecular weight and purity, especially for intermediates prone to oxidation or hydrolysis .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced biological activity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies against target enzymes (e.g., fungal CYP51 or malaria dihydroorotate dehydrogenase) can guide substitutions at the triazole or phenyl rings to improve binding affinity. For example, introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability in antifungal agents .
Q. What strategies address contradictory bioactivity data in antifungal or antiparasitic assays?
- Dose-Response Studies : Confirm whether activity plateaus at higher concentrations due to solubility limits or off-target effects.
- Resistance Profiling : Compare efficacy against wild-type vs. resistant strains (e.g., Candida albicans with upregulated efflux pumps).
- Metabolite Analysis : LC-MS/MS identifies degradation products that may interfere with assays .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
The -CF group enhances lipophilicity, improving membrane permeability, but may reduce aqueous solubility. Comparative studies of analogs with -CH, -Cl, or -F substituents reveal trade-offs between bioavailability and metabolic clearance. For instance, in pesticidal triazoles, -CF increases half-life in soil but raises toxicity concerns .
Q. What crystallographic challenges arise in resolving enantiomers of chiral triazole derivatives?
Chiral centers (e.g., in ipfentrifluconazole) require high-resolution data and advanced refinement tools like SHELXL. Anomalous scattering or derivatization with heavy atoms (e.g., bromine) can resolve enantiomeric pairs. Racemic mixtures may form centrosymmetric crystals, complicating absolute configuration determination .
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., -OH → -OCH or -NH).
- Bioisosteric Replacement : Substitute the triazole ring with imidazole or tetrazole to assess tolerance.
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using X-ray co-crystallography .
Methodological Notes
- Synthetic Protocols : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like regioisomeric triazoles .
- Data Reproducibility : Report crystallographic parameters (R-factors, data-to-parameter ratios) to enable independent validation .
- Biological Assays : Use standardized protocols (CLSI guidelines for antifungals) to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
